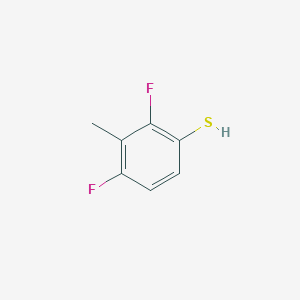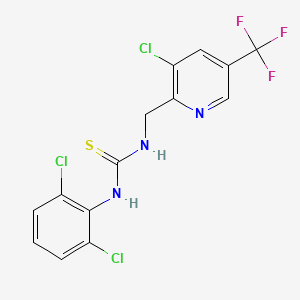
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea is a complex organic compound that features a combination of pyridine, chlorophenyl, and thiourea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2,6-dichloroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dichlorophenyl)thiourea is unique due to the presence of both trifluoromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its potency and selectivity as an enzyme inhibitor or receptor modulator compared to similar compounds.
Eigenschaften
Molekularformel |
C14H9Cl3F3N3S |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2,6-dichlorophenyl)thiourea |
InChI |
InChI=1S/C14H9Cl3F3N3S/c15-8-2-1-3-9(16)12(8)23-13(24)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |
InChI-Schlüssel |
XSMCDRUGNNPQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



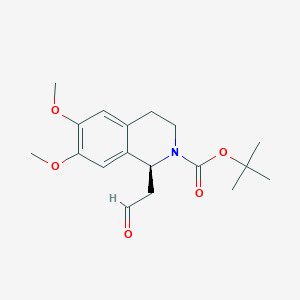
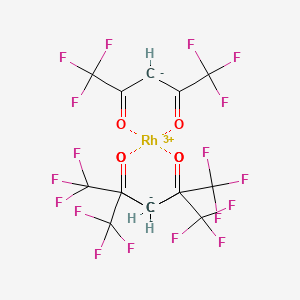
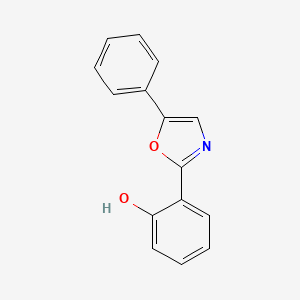
![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
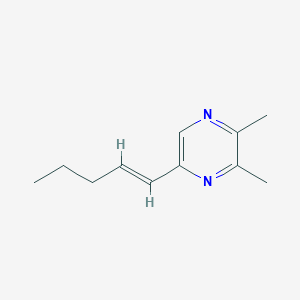
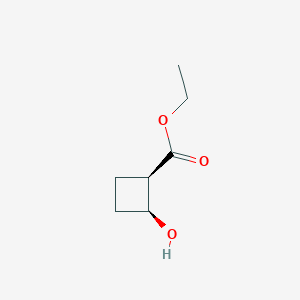
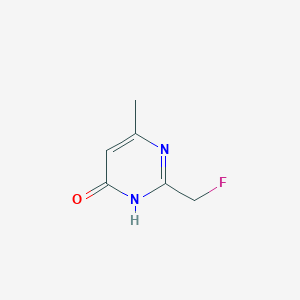
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)

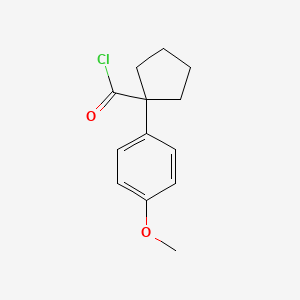
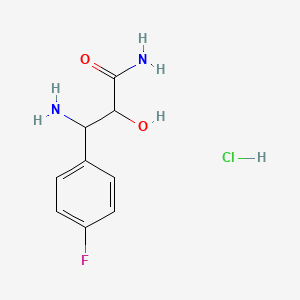
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
